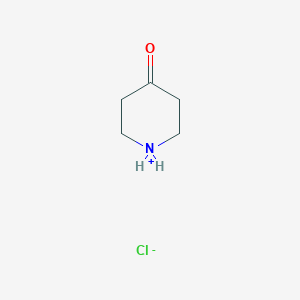
Piperidin-4-one hydrochloride
描述
Piperidin-4-one hydrochloride is an organic compound with the molecular formula C₅H₉NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . It is known for its versatility in chemical reactions and its significant role in the pharmaceutical industry.
准备方法
Synthetic Routes and Reaction Conditions
Piperidin-4-one hydrochloride can be synthesized through several methods. One common method involves the catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method includes the three-component coupling of aldehydes, alkynes, and this compound hydrate, which yields tertiary propargylamines . The reaction conditions typically involve the use of a base and maintaining specific temperature ranges to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, ensuring high yields of the desired compound. The use of advanced catalysts and optimized reaction conditions are crucial for industrial-scale synthesis .
化学反应分析
Types of Reactions
Piperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidin-4-one derivatives.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: It can undergo substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other chemicals .
科学研究应用
Piperidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of piperidin-4-one hydrochloride involves its ability to act as a precursor in various chemical reactions. It can interact with molecular targets through intercalation, binding to DNA, and other molecular pathways. These interactions enable it to exert its effects in the synthesis of pharmaceuticals and other biologically active compounds .
相似化合物的比较
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar chemical properties.
2-Piperidinone: Another piperidine derivative with a different substitution pattern.
4-Piperidone: A closely related compound used as an intermediate in chemical synthesis.
Uniqueness
Piperidin-4-one hydrochloride is unique due to its specific substitution pattern, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemicals .
属性
IUPAC Name |
piperidin-1-ium-4-one;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQNVZVOTKFLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1=O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41979-39-9 | |
| Record name | 4-Piperidone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41979-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of piperidin-4-one hydrochloride in medicinal chemistry research?
A1: this compound is a valuable building block in synthesizing various biologically active compounds, particularly those with potential antibacterial and antifungal properties [, ]. The molecule serves as a precursor for creating substituted tricyclic compounds, such as 5,6,7,8-tetrahydro pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, which have shown promising activity against various bacterial and fungal strains []. It is also used in synthesizing 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, which have shown anticancer activity against the MCF-7 breast cancer cell line [].
Q2: Can you describe the synthetic route for preparing 4-chloropiperidine hydrochloride from this compound?
A2: The synthesis of 4-chloropiperidine hydrochloride utilizes this compound as the starting material []. The process involves a two-step reaction:
Q3: Have any structure-activity relationship (SAR) studies been conducted on derivatives of this compound?
A3: Yes, research on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, derived from this compound, included SAR studies []. While the specific details of the SAR findings are not provided in the abstract, the research suggests that modifying the substituents on the benzylidene rings influences the biological activity, particularly anticancer and antioxidant properties. Specifically, compound 4g, bearing specific substituents, demonstrated noteworthy anticancer activity against the MCF-7 breast cancer cell line and potent antioxidant activity comparable to ascorbic acid.
Q4: Are there any reported analytical methods for characterizing and quantifying this compound?
A4: While the provided abstracts do not delve into specific analytical methods for this compound, the characterization of its derivatives provides insights [, ]. Researchers commonly utilize spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (1H & 13C NMR) spectroscopy, and mass spectrometry to elucidate the structures of synthesized compounds []. Additionally, microanalysis is employed to determine the elemental composition, confirming the identity and purity of the synthesized compounds [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


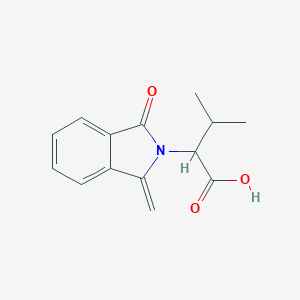
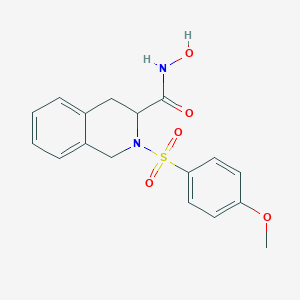
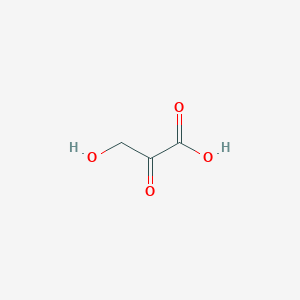
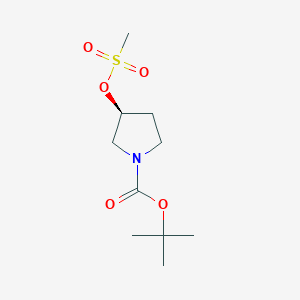

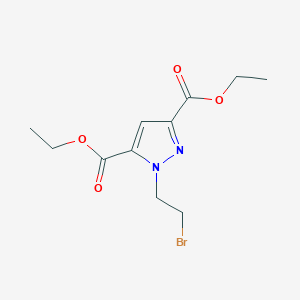
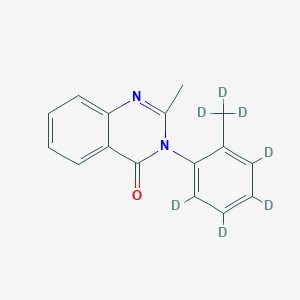

![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
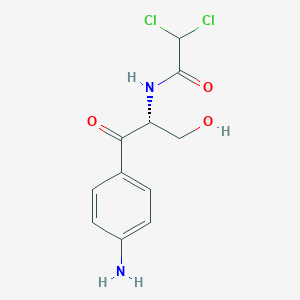
![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)
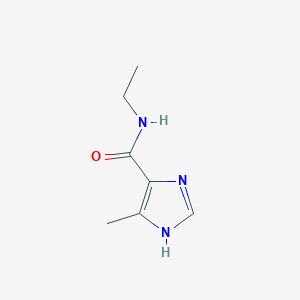
![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
